molecular formula C15H12ClN5O B2785990 N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396884-11-9

N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2785990
CAS No.: 1396884-11-9
M. Wt: 313.75
InChI Key: FMULLBYZJYTBCC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized with sodium azide under acidic conditions to yield the tetrazole ring . The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency and selectivity in its biological activities, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c1-10-7-8-11(9-13(10)16)17-15(22)14-18-20-21(19-14)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMULLBYZJYTBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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